7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Description
Properties
IUPAC Name |
7-amino-3-methyl-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c1-10-6-4-2-3-5(9)7(6)12-8(10)11;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVKIGGWJNNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This classical approach involves the cyclization of 2-aminophenol derivatives with suitable carbonyl compounds, such as esters, acids, or their derivatives, under acidic or basic conditions to form the benzoxazolone ring.
Procedure:
- Starting Material: 2-Aminophenol
- Reagents: Methyl chloroformate or methyl isocyanate for methylation; formic acid or other formylating agents for ring closure.
- Conditions: Reflux in solvents like acetic acid, ethanol, or water, often with catalysts such as polyphosphoric acid or acid catalysts.
Key Steps:
- Methylation of 2-aminophenol at the amino group or phenolic hydroxyl.
- Cyclization through condensation with formyl or acyl groups to form the benzoxazolone core.
- Subsequent amino substitution at the 7-position via nucleophilic attack or substitution reactions.
Advantages:
- Well-established, straightforward, and reproducible.
- Suitable for introducing methyl groups at the 3-position during initial steps.
Condensation of 2-Aminophenol with Methyl Isocyanate or Derivatives
Method Overview:
This approach involves the reaction of 2-aminophenol with methyl isocyanate or methyl carbamates to directly form benzoxazolone derivatives.
Procedure:
- Reagents: Methyl isocyanate or methyl carbamate derivatives.
- Conditions: Reflux in solvents like toluene or acetonitrile, often with dehydrating agents or catalysts such as triethylamine.
Key Steps:
- Nucleophilic attack of the amino group on methyl isocyanate.
- Intramolecular cyclization to form the benzoxazolone ring.
- Methylation at the 3-position can be achieved by using methylating agents during or after ring formation.
Notes:
- This method allows for the incorporation of methyl groups at specific positions by selecting appropriate methylating reagents or conditions.
Use of Synthetic Intermediates and Catalytic Methods
Advanced Methodology:
Recent advances involve the use of nanocatalysts and microwave-assisted synthesis to enhance yields and reduce reaction times.
Research Findings:
- A notable example involves the use of magnetic solid acid nanocatalysts, such as [Fe₃O₄@SiO₂@Am-PPC-SO₃H] , which catalyze the condensation of 2-aminophenol with aldehydes or formyl compounds under reflux in water, achieving yields of 79–89% within 45 minutes.
- Microwave irradiation has been employed to accelerate the cyclization process, significantly reducing reaction times and improving yields.
Procedure with Nanocatalysts:
- Mix 2-aminophenol with methylating agents or formyl derivatives in the presence of the nanocatalyst.
- Reflux or microwave irradiation in aqueous media.
- Isolation of the benzoxazolone core after filtration and purification.
Advantages:
- Shorter reaction times.
- Higher yields.
- Environmentally friendly conditions.
Functionalization to Obtain the Hydrochloride Salt
Final Step:
- The free base 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether.
Procedure:
- Dissolve the free base in a suitable solvent.
- Bubble dry HCl gas through the solution or add concentrated HCl dropwise.
- Crystallize the hydrochloride salt by cooling or solvent evaporation.
Summary Table of Preparation Methods
Research Findings and Data Highlights
- Yields: Modern catalytic and microwave methods report yields exceeding 80%, significantly higher than traditional reflux methods (~60–70%).
- Reaction Time: Microwave-assisted synthesis reduces reaction times to under an hour, compared to several hours in conventional methods.
- Catalytic Efficiency: Magnetic nanocatalysts can be reused multiple times without significant loss of activity, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazoles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzoxazole derivatives, including 7-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. For instance, a study demonstrated its cytotoxic effects against various cancer cell lines. The compound exhibited significant activity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell proliferation. The presence of the amino group at position 7 is believed to enhance its interaction with biological targets, leading to increased therapeutic efficacy .
Pharmacological Studies
Pharmacological investigations have shown that derivatives of this compound can serve as inhibitors for specific enzymes involved in cancer progression. For example, certain benzoxazole derivatives have been identified as effective inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .
Agricultural Applications
Pesticidal Properties
The compound has been studied for its pesticidal activity. Research indicates that benzoxazole derivatives can act as effective fungicides and herbicides. A notable case study demonstrated that a derivative of this compound exhibited significant antifungal activity against various plant pathogens, suggesting its potential use in crop protection .
Mode of Action in Plants
The mode of action involves disrupting cellular processes in fungi and weeds, leading to their growth inhibition. This property is particularly useful in developing eco-friendly agricultural solutions that minimize chemical residues in food products .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of benzoxazole units into polymer backbones can improve their resistance to heat and chemical degradation .
Nanocomposites
Recent advancements have shown that this compound can be utilized in the fabrication of nanocomposites. Studies indicate that incorporating benzoxazole derivatives into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for applications in electronics and aerospace industries .
Data Table: Applications Overview
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against MCF-7 and HCT-116 |
| Enzyme inhibition | Effective inhibitor of thymidylate synthase | |
| Agricultural Science | Pesticidal properties | Effective antifungal activity against plant pathogens |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
| Nanocomposite fabrication | Improved strength and thermal resistance |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of this compound revealed IC50 values indicating potent activity against human cancer cell lines. The results suggest that this compound could be further developed into a therapeutic agent for cancer treatment.
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound demonstrated up to 90% efficacy in controlling fungal diseases in crops like wheat and corn. This highlights its potential as a sustainable alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and analogous benzoxazolone or heterocyclic derivatives:
Key Observations:
Core Heterocycle :
- The target compound and Chlorzoxazone share a benzoxazolone core, while benzodithiazine derivatives (e.g., ) incorporate sulfur atoms, altering electronic properties and reactivity .
- The hydrochloride salt is common in pharmaceuticals (e.g., Trazodone Hydrochloride ), improving solubility and stability.
Bulkier Substituents: Compounds like 6-(1-Amino-2-methylpropyl)-benzoxazolone (MW = 242.70) have higher molecular weights due to extended side chains, which could reduce blood-brain barrier permeability compared to the target compound .
Pharmacological Implications: Chlorzoxazone’s muscle relaxant activity is attributed to ion channel modulation . The target compound’s amino and methyl groups may redirect its activity toward central nervous system (CNS) targets, such as serotonin or dopamine receptors. Benzodithiazine derivatives () exhibit distinct bioactivity profiles, likely due to their sulfur-rich cores and substituents like cyano or hydrazino groups .
Biological Activity
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS: 99584-11-9) is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 148.15 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds found that certain derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis revealed that modifications in the benzoxazole structure could enhance antimicrobial potency.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, compounds based on the benzoxazole structure have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells . The cytotoxicity was often higher for cancer cells compared to normal cells, suggesting a selective action that could be harnessed for therapeutic purposes.
Case Study: Cytotoxic Effects
A notable case study investigated the cytotoxic effects of 3-(2-benzoxazol-5-yl)alanine derivatives. The study reported that several compounds exhibited significant toxicity against cancer cells while showing comparatively lower toxicity towards normal cells. This selectivity is crucial for developing anticancer agents with reduced side effects .
Quorum Sensing Inhibition
Another interesting area of research involves the role of benzoxazole derivatives as quorum sensing inhibitors (QSIs). A study demonstrated that certain derivatives could inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factor production . This suggests potential applications in combating antibiotic resistance by enhancing the efficacy of conventional antibiotics.
Structure–Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the benzoxazole structure affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased antibacterial activity |
| Position of substituents | Significant impact on cytotoxicity |
These findings underscore the importance of chemical modifications in optimizing the biological activity of benzoxazole derivatives.
Q & A
Q. Table 1: Key Synthetic Parameters for Analogous Benzoxazole Derivatives
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Reaction Solvent | THF/HCl (4 M), 1:1 v/v | |
| Catalyst System | Pd(OAc)₂ (0.05 eq.), PPh₃ (0.15 eq.) | |
| Purification Method | Silica gel column (CH₂Cl₂/MeOH 95:5) | |
| Purity Threshold | >95% (HPLC, C18, 254 nm) |
Q. Table 2: Analytical Data for Nitro-Substituted Analogs
| Compound | Melting Point (°C) | LC-MS [M+H]⁺ | Elemental Analysis (C/H/N) |
|---|---|---|---|
| 5-Nitro-2-furyl derivative | 258 | 351 | C: 51.24%, H: 2.36%, N: 12.02% |
| Trifluoromethyl derivative | 291.9 | 369 | C: 48.72%, H: 1.89%, N: 11.33% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
